molecular formula C7H9NO6S2 B2936299 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid CAS No. 2243506-86-5

3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B2936299
CAS No.: 2243506-86-5
M. Wt: 267.27
InChI Key: OZORAJJZNXBTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a sulfamoyl (-SO₂NH₂) group at position 5, methoxy (-OCH₃) groups at positions 3 and 4, and a carboxylic acid (-COOH) substituent at position 2. This structural complexity grants it unique physicochemical and biological properties, making it valuable in pharmaceutical and chemical synthesis research.

Properties

IUPAC Name

3,4-dimethoxy-5-sulfamoylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6S2/c1-13-3-4(14-2)7(16(8,11)12)15-5(3)6(9)10/h1-2H3,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZORAJJZNXBTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243506-86-5
Record name 3,4-dimethoxy-5-sulfamoylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include 3,4-dimethoxy-5-sulfamoylthiophene-2-carboxaldehyde or this compound.

    Reduction: Products include 3,4-dimethoxy-5-aminothiophene-2-carboxylic acid.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: The compound’s name implies a molecular formula of C₇H₉NO₆S₂ (calculated from substituents). However, a discrepancy exists in the provided evidence: a source lists its molecular formula as C₁₀H₁₂O₃ with a molecular weight of 180.21 g/mol .
  • Synthesis: While direct synthesis details are absent in the evidence, analogous thiophene derivatives (e.g., 5-(4-carboxyphenyl)-thiophene-3-carboxylic acid) are synthesized via cyclization reactions under acidic conditions, as seen in refluxing methanol with sulfuric acid .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3,4-dimethoxy-5-sulfamoylthiophene-2-carboxylic acid with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Thiophene Derivatives

Table 1: Comparison of Thiophene-Based Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3,4-OCH₃; 5-SO₂NH₂; 2-COOH 180.21* High polarity (sulfamoyl and COOH groups); potential sulfonamide-like bioactivity
3-Hydroxy-4-methylthiophen-2(5H)-one 3-OH; 4-CH₃; ketone at position 2 130.15 Chelating agent; intermediate in organic synthesis
5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid Phenyl-COOH at position 5; COOH at position 3 262.25 Fluorescent properties; metal-organic framework (MOF) precursor

Key Observations :

  • Polarity : The sulfamoyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to 3-hydroxy-4-methylthiophen-2(5H)-one, which lacks ionizable groups.

Non-Thiophene Carboxylic Acid Derivatives

Table 2: Comparison with Aromatic Carboxylic Acids

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications Reference
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Benzene ring 3,4-OH; propenoic acid side chain 180.16 Antioxidant; anti-inflammatory agent; food additive
(2R)-2-(3-Methoxyphenyl)propanoic acid Phenylpropanoic acid 3-OCH₃; chiral center 180.21 Chiral building block for drug synthesis

Key Observations :

  • Functional Groups : Unlike caffeic acid’s catechol (di-OH) system, the target compound’s methoxy groups reduce oxidative reactivity but improve metabolic stability.
  • Chirality: The target compound lacks chiral centers, whereas (2R)-2-(3-methoxyphenyl)propanoic acid is enantiomerically pure, highlighting differences in stereochemical applications .

Biological Activity

3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid is a compound belonging to the thiophene derivatives class, characterized by its unique functional groups that may confer significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Methoxy groups at positions 3 and 4
  • A sulfamoyl group at position 5
  • A carboxylic acid group at position 2

This structural arrangement suggests potential interactions with biological systems, particularly in drug development contexts.

Currently, the specific biological targets and mechanisms of action for this compound are not well-defined. However, the presence of functional groups such as sulfamoyl and carboxylic acid indicates possible interactions with enzymes or receptors involved in metabolic pathways.

Antioxidant Activity

Research indicates that thiophene derivatives may exhibit antioxidant properties. The presence of methoxy and sulfamoyl groups can enhance electron donation capabilities, potentially neutralizing free radicals.

Antimicrobial Properties

Some derivatives of thiophene have demonstrated antimicrobial activity. While direct studies on this compound are scarce, its structural analogs suggest potential efficacy against various pathogens.

Case Studies

  • Lipid Metabolism Regulation : In a study focusing on related thiophene compounds, it was found that certain derivatives could inhibit lipid synthesis in HepG2 cells. This suggests a possible application in managing lipid metabolic disorders .
  • SREBP Pathway Modulation : Another research highlighted that compounds similar to thiophenes can affect the sterol regulatory element-binding protein (SREBP) pathway, which is crucial for lipid biosynthesis . This could indicate a therapeutic target for obesity-related conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantPotential electron donation to neutralize radicals
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEfficacy against various pathogens
Lipid MetabolismInhibition of lipid synthesis in HepG2 cells
SREBP Pathway ImpactRegulation of lipid biosynthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.